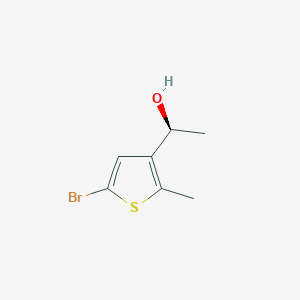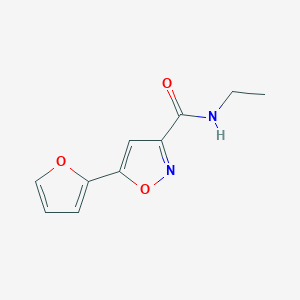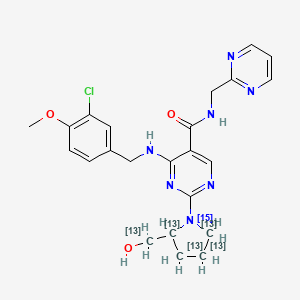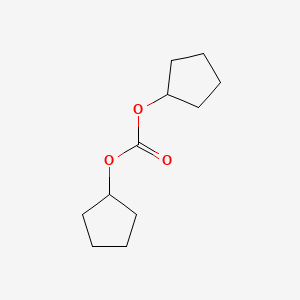![molecular formula C16H26NO5P B13438614 O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a phosphinyl group attached to the amino acid L-tyrosine. Organophosphorus compounds have a wide range of applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine typically involves the reaction of L-tyrosine with a phosphinylating agent. One common method is the use of halogenophosphines and organometallic reagents. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be employed to introduce the phosphinyl group . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phosphinyl group would yield phosphine oxides, while substitution reactions could produce a variety of phosphinyl derivatives.
科学研究应用
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be used to study the role of phosphinyl groups in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of organophosphorus compounds includes their use as enzyme inhibitors or in drug design.
Industry: The compound may be used in the development of new materials with unique properties, such as flame retardants or plasticizers.
作用机制
The mechanism by which O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine exerts its effects involves the interaction of the phosphinyl group with molecular targets. The phosphinyl group can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, inhibiting their activity by forming stable complexes. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-serine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-threonine
- O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-phenylalanine
Uniqueness
O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The phenolic hydroxyl group of L-tyrosine can participate in additional hydrogen bonding and interactions, making this compound distinct from its analogs.
属性
分子式 |
C16H26NO5P |
|---|---|
分子量 |
343.35 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H26NO5P/c1-11(16(2,3)4)21-23(5,20)22-13-8-6-12(7-9-13)10-14(17)15(18)19/h6-9,11,14H,10,17H2,1-5H3,(H,18,19)/t11?,14-,23?/m0/s1 |
InChI 键 |
LZVJUEONDNQXEO-BDEOMKBGSA-N |
手性 SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


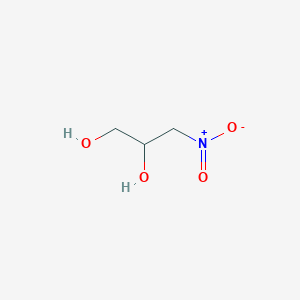
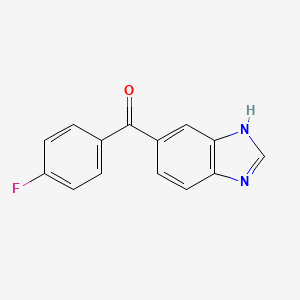
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
